![molecular formula C18H25FN3O5PS B13827484 P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrimidinyl ring, and a phosphonic acid ester
Méthodes De Préparation
The synthesis of P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidinyl ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction.
Attachment of the phosphonic acid ester: The final step involves the esterification of the phosphonic acid with dimethyl groups.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialized materials with unique properties, such as flame retardants and anticorrosive agents.
Mécanisme D'action
The mechanism of action of P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrimidinyl ring play crucial roles in binding to target molecules, while the phosphonic acid ester moiety may participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester can be compared with other similar compounds, such as:
Dimethyl (methacryloyloxy)methyl phosphonate: This compound shares the phosphonic acid ester moiety but differs in its overall structure and applications.
Phosphonic acid, P-[(4-chlorophenyl)[(phenylmethyl)amino]methyl]-, bis(1-methylethyl) ester: This compound has a similar phosphonic acid ester group but contains different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H25FN3O5PS |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
N-[5-(dimethoxyphosphorylmethyl)-4-(4-fluorophenyl)-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C18H25FN3O5PS/c1-12(2)16-15(11-28(23,26-4)27-5)17(13-7-9-14(19)10-8-13)21-18(20-16)22(3)29(6,24)25/h7-10,12H,11H2,1-6H3 |
Clé InChI |
MDISJWHJWLSPEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NC(=C1CP(=O)(OC)OC)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


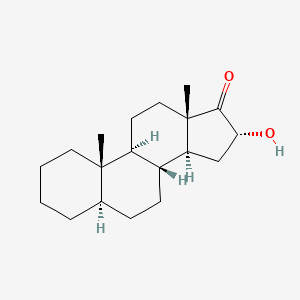
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
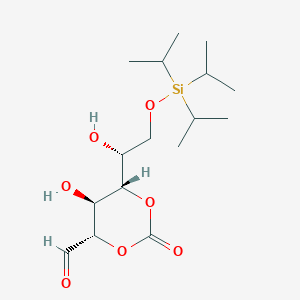

![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
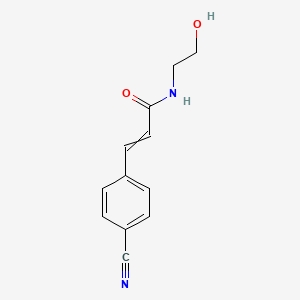
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
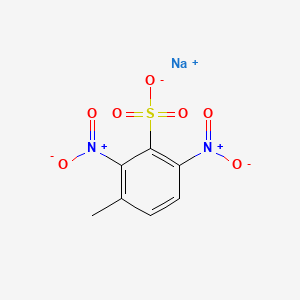
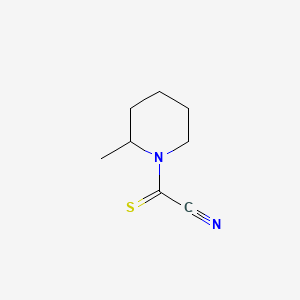
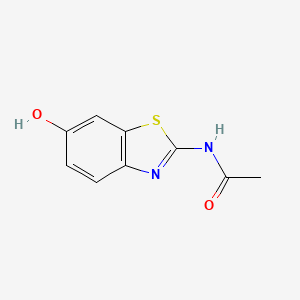

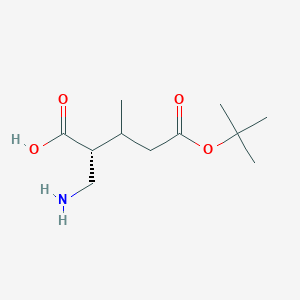
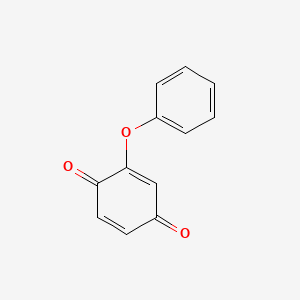
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
